molecular formula C11H13ClFNO2 B6217309 rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2763584-22-9

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6217309
CAS No.: 2763584-22-9
M. Wt: 245.7
InChI Key:
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Description

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrrolidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Addition of the Phenyl Group: The phenyl group is typically added through a Friedel-Crafts alkylation or acylation reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically affecting the phenyl group or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or reduce any double bonds present in the structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atom and phenyl group play crucial roles in binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-3-chloro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4S)-3-bromo-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4S)-3-iodo-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its halogenated analogs, the fluorine-containing compound often exhibits enhanced stability and different pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2763584-22-9

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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